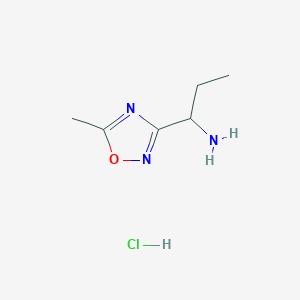![molecular formula C12H16ClNO2 B2772685 2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone CAS No. 2411181-44-5](/img/structure/B2772685.png)
2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CFE, and it has been shown to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of CFE is complex and not completely understood. However, it is known that CFE acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Biochemical and Physiological Effects
CFE has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, CFE has been shown to have anti-inflammatory and antioxidant properties. These properties make CFE a promising candidate for the treatment of a range of diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CFE has several advantages as a tool for scientific research. It is a potent inhibitor of certain enzymes, which makes it useful for studying the role of these enzymes in various biological processes. Additionally, CFE has been shown to have a range of interesting biochemical and physiological effects, which make it a valuable tool for studying the mechanisms of disease.
However, there are also some limitations to the use of CFE in lab experiments. One of the main limitations is that CFE can be difficult to synthesize, which can make it expensive and time-consuming to use. Additionally, the mechanism of action of CFE is not completely understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on CFE. One promising area of research is in the development of new drugs based on the structure of CFE. Researchers are also interested in studying the biochemical and physiological effects of CFE in more detail, in order to better understand its potential therapeutic applications. Additionally, there is ongoing research aimed at improving the synthesis of CFE, in order to make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of CFE is a complex process that involves several steps. The initial step involves the reaction of 2-chloroethanone with the chiral auxiliary (2R,4R)-2-(furan-2-yl)-4-methylpiperidine. This reaction results in the formation of an intermediate compound, which is then treated with hydrochloric acid to yield the final product, CFE.
Applications De Recherche Scientifique
CFE has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. CFE has been shown to have potent inhibitory effects on certain enzymes, which makes it an attractive candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-4-5-14(12(15)8-13)10(7-9)11-3-2-6-16-11/h2-3,6,9-10H,4-5,7-8H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPBSUKEQHSGY-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=CO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C2=CC=CO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Chloro-4-methylphenyl){2-[(2-morpholin-4-ylethyl)amino]pteridin-4-yl}amine](/img/structure/B2772608.png)
![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)









